Avarone

Description

Properties

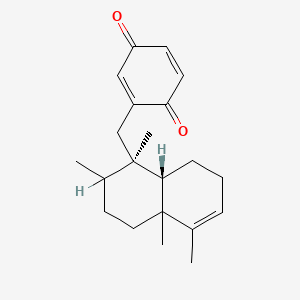

IUPAC Name |

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRHEJGLNUDEEH-LWILDLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203851 | |

| Record name | Avarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-99-6 | |

| Record name | (+)-Avarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avarone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR36JQ984T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Avarone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarone, a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara, has demonstrated a spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and antileukemic effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by quantitative data and detailed experimental protocols. This compound's primary mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cell proliferation. It effectively inhibits the production of pro-inflammatory eicosanoids, suppresses superoxide generation in leukocytes, and exhibits cytostatic properties against leukemia cell lines. This document aims to serve as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Anti-inflammatory Mechanism of Action

This compound's anti-inflammatory properties are primarily attributed to its ability to interfere with the arachidonic acid cascade and reduce oxidative stress in immune cells.

Inhibition of Eicosanoid Synthesis

This compound has been shown to potently inhibit the release of leukotriene B4 (LTB4) and thromboxane B2 (TXB2) from activated leukocytes.[1] This inhibition is crucial in mitigating the inflammatory response, as LTB4 is a potent chemoattractant for neutrophils, and TXB2 is a vasoconstrictor and platelet aggregator. The hydroquinone form of this compound, avarol, also contributes to the anti-inflammatory effect by inhibiting the activity of human recombinant synovial phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane.[1]

Depression of Superoxide Generation

This compound is a potent inhibitor of superoxide generation in activated rat peritoneal leukocytes.[1] Superoxide is a reactive oxygen species (ROS) that plays a significant role in the inflammatory process and tissue damage. By reducing superoxide levels, this compound helps to control inflammation.

Quantitative Data: Anti-inflammatory Activity

| Assay | Model | Parameter | Value | Reference |

| Carrageenan-induced paw edema | Mouse | ED50 (p.o.) | 4.6 mg/kg | [1] |

| TPA-induced ear edema | Mouse | ED50 | 397 µ g/ear | [1] |

| Leukotriene B4 release | A23187-stimulated rat peritoneal leukocytes | IC50 | > 0.6 µM (slightly lower potency than avarol) | [1] |

| Thromboxane B2 release | A23187-stimulated rat peritoneal leukocytes | IC50 | > 1.4 µM (slightly lower potency than avarol) | [1] |

| Superoxide generation | Activated rat peritoneal leukocytes | IC50 | < 1 µM | [1] |

Antioxidant Mechanism of Action

This compound's antioxidant properties are linked to its ability to inhibit lipid peroxidation.

Inhibition of Microsomal Lipid Peroxidation

In studies using NADPH- or ascorbate-linked microsomal lipid peroxidation models, this compound was shown to be an effective inhibitor.[2] It is suggested that this compound primarily interferes with the initiation phase of lipid peroxidation.[2] Interestingly, under reducing conditions, this compound can be converted to its hydroquinone form, avarol, which is a more potent radical scavenger.[2]

Antileukemic Mechanism of Action

This compound exhibits potent cytostatic activity against leukemia cells, with a notable selectivity for tumor cells over non-tumor cells.[3]

Cytostatic Activity in L5178Y Mouse Lymphoma Cells

This compound demonstrates significant inhibitory potency against L5178Y mouse lymphoma cells.[3] While the precise signaling pathway for its antileukemic action is not fully elucidated, its cytostatic effect suggests an interference with cell cycle progression or induction of apoptosis.

Quantitative Data: Antileukemic Activity

| Cell Line | Parameter | Value | Reference |

| L5178Y mouse lymphoma | IC50 | 0.62 µM | [3] |

| HeLa | IC50 | ~8.06 - 8.68 µM (13-14 fold higher than L5178Y) | [3] |

| Human melanoma | IC50 | ~24.8 - 26.66 µM (40-43 fold higher than L5178Y) | [3] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

-

Objective: To assess the in vivo anti-inflammatory activity of this compound.

-

Methodology:

-

Male Swiss mice are fasted overnight with free access to water.

-

This compound is administered orally (p.o.) at various doses.

-

One hour after drug administration, 0.05 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer immediately before carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after.

-

The percentage of inhibition of edema is calculated for each group relative to the control group (vehicle-treated).

-

The ED50 value is determined from the dose-response curve.

-

Leukotriene B4 and Thromboxane B2 Release Assay

-

Objective: To measure the in vitro effect of this compound on eicosanoid release from leukocytes.

-

Methodology:

-

Rat peritoneal leukocytes are harvested and suspended in an appropriate buffer.

-

The cells are pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

The calcium ionophore A23187 is added to stimulate the cells.

-

After a defined incubation period, the reaction is stopped, and the cell suspension is centrifuged.

-

The supernatant is collected for the quantification of LTB4 and TXB2 using specific enzyme immunoassays (EIA) or radioimmunoassays (RIA).

-

The IC50 value is calculated from the concentration-response curve.

-

Superoxide Generation Assay

-

Objective: To determine the effect of this compound on superoxide production by leukocytes.

-

Methodology:

-

Rat peritoneal leukocytes are isolated and suspended in a suitable buffer.

-

The cell suspension is pre-incubated with this compound or vehicle.

-

A stimulating agent (e.g., phorbol myristate acetate - PMA) is added to induce superoxide generation.

-

Superoxide production is measured by the reduction of cytochrome c or by a chemiluminescence-based method.

-

The absorbance or luminescence is monitored over time.

-

The IC50 value is determined by comparing the rate of superoxide production in the presence of different concentrations of this compound to the control.

-

Cytotoxicity Assay in L5178Y Cells

-

Objective: To determine the in vitro antileukemic activity of this compound.

-

Methodology:

-

L5178Y mouse lymphoma cells are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to attach or stabilize.

-

This compound is added at a range of concentrations.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

This compound exhibits a compelling multi-target mechanism of action that underscores its therapeutic potential as an anti-inflammatory, antioxidant, and antileukemic agent. Its ability to inhibit key enzymes and cellular processes involved in inflammation and cancer warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for future research aimed at harnessing the pharmacological properties of this marine natural product.

References

Unveiling Avarone: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since its discovery, the marine natural product Avarone, a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara, has garnered significant attention within the scientific community. Possessing a unique chemical structure, this compound and its precursor, Avarol, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a particular focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and Biological Significance

This compound was first isolated from the Mediterranean sponge Dysidea avara. It exists in a redox equilibrium with its hydroquinone form, Avarol, which is often the more abundant of the two in the sponge. The unique chemical scaffold of this compound, featuring a rearranged drimane sesquiterpenoid core fused to a quinone moiety, is responsible for its diverse biological activities. These include potent anti-inflammatory, antimicrobial, and cytotoxic effects, making it a molecule of significant interest for pharmaceutical research.

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed methodology for the isolation and purification of this compound from the marine sponge Dysidea avara, based on established laboratory practices.

Collection and Preparation of Sponge Material

-

Collection: Specimens of Dysidea avara are collected from their marine habitat, typically by scuba diving.

-

Preparation: Immediately after collection, the sponge material is chopped into small pieces and air-dried to remove excess water. This prevents degradation of the target compounds.

Extraction

-

Solvent Extraction: The dried sponge material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract.

-

Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure a homogenous packing and avoid air bubbles.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing solvent polarity, typically starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (EtOAc).

-

Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Octadecylsilyl (ODS) Column Chromatography (Reversed-Phase):

-

Column Preparation: Fractions enriched with this compound from the silica gel chromatography are pooled, concentrated, and subjected to further purification on an ODS column. The column is pre-conditioned with the initial mobile phase.

-

Elution: A gradient elution is performed with increasing concentrations of methanol in water (e.g., starting from 70% MeOH and increasing to 100% MeOH).

-

Final Isolation: Fractions are again collected and analyzed by TLC or HPLC. Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

-

Experimental Workflow

Quantitative Data

The yield of this compound from Dysidea avara can vary depending on geographical location, season of collection, and the specific extraction and purification methods employed.

| Parameter | Value | Reference |

| Sponge Dry Weight | 2.12 kg | [1] |

| Crude Methanol Extract Yield | 0.896 g | [1] |

| Purified this compound Yield | 84.2 mg | [1] |

| Yield (% of Dry Weight) | ~0.004% | Calculated |

Table 1: Representative Yields of this compound from Dysidea avara

Spectroscopic Data for this compound

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |

| H-1' | 6.75 | d | 10.2 |

| H-2' | 6.65 | dd | 10.2, 2.0 |

| H-4' | 6.58 | d | 2.0 |

| Other signals | ... | ... | ... |

| ¹³C NMR (CDCl₃) | δ (ppm) |

| C-1 | 187.4 |

| C-4 | 187.0 |

| C-2 | 146.0 |

| C-5 | 145.8 |

| C-3 | 136.2 |

| C-6 | 133.4 |

| Other signals | ... |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. (Note: This is a partial and representative dataset. Complete assignments can be found in specialized chemical literature.)

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of research has demonstrated that the anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), a protein complex known as the IκB kinase (IKK) complex is activated. The IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, leading to an inflammatory response.

This compound has been shown to interfere with this cascade. It is proposed that this compound inhibits the activity of the IKK complex. This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus, and the transcription of pro-inflammatory genes is suppressed.

Conclusion

This compound, a sesquiterpenoid quinone from the marine sponge Dysidea avara, represents a compelling natural product with significant therapeutic potential. Its well-documented anti-inflammatory, antimicrobial, and cytotoxic activities, coupled with a fascinating mechanism of action involving the inhibition of the NF-κB signaling pathway, make it a subject of ongoing research and development. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies for its isolation and a deeper understanding of its biological functions. Further exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Avarone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarone is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara.[1] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure

This compound possesses a unique chemical architecture characterized by a sesquiterpenoid backbone fused to a quinone moiety. This structure is the basis for its diverse biological activities.

IUPAC Name: 2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione[2]

Molecular Formula: C₂₁H₂₈O₂[2]

SMILES String: C[C@H]1CC[C@]2(--INVALID-LINK--CCC=C2C)C[2]

Physicochemical Properties

A comprehensive summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while many computational predictions are available, experimentally determined data for some properties, such as melting and boiling points, are not readily found in the surveyed literature.

| Property | Value | Source |

| Molecular Weight | 312.4 g/mol | [2] (Computed) |

| Monoisotopic Mass | 312.208930132 Da | [2] (Computed) |

| XLogP3 | 4.8 | [2] (Computed) |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | Soluble in ethanol and DMSO.[1][4] Insoluble in water.[5] | Inferred from experimental use and general properties of similar compounds. |

| Appearance | Solid | [3] |

| UV/Vis λmax | Absorption maxima shifted to higher wavelengths upon reaction with proteins, suggesting covalent modification.[6] | [6] |

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery and development. Its primary effects are centered around anti-inflammatory, anti-cancer, and antimicrobial actions.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. Its mechanism of action is believed to involve the inhibition of key inflammatory mediators. Specifically, this compound can inhibit the release of eicosanoids and depress the generation of superoxide in leukocytes. A significant aspect of its anti-inflammatory role is its interaction with the NF-κB signaling pathway, a central regulator of inflammation.

References

Avarone: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarone is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara. Alongside its reduced form, avarol, it has garnered significant scientific interest due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antileukemic activities both in vitro and in vivo.[1] Its efficacy varies across different cancer cell lines, with notable activity against leukemia and lymphoma cells.[1][2]

Quantitative Anticancer Data

| Cell Line | Assay | Metric | Value | Reference |

| L5178Y mouse lymphoma | Cytotoxicity | IC50 | 0.62 µM | [1] |

| U937 | Cell Growth Inhibition | IC50 (24h) | 95.8 µM | [2] |

| U937 | Cell Growth Inhibition | IC50 (48h) | 52.9 µM | [2] |

| U937 | Cell Growth Inhibition | IC50 (72h) | 33.5 µM | [2] |

| HeLa | Cytotoxicity | - | 13-14 fold less active than against L5178Y | [1] |

| Human Melanoma | Cytotoxicity | - | 40-43 fold less active than against L5178Y | [1] |

| Fem-X melanoma | Cytotoxicity | IC50 | 2.4 µM (for 4'-(methylamino)this compound) | [3] |

In vivo, treatment with this compound has been shown to be curative in approximately 70% of mice bearing L5178Y leukemia cells at a dose of 10 mg/kg/day for 5 days.[1] This treatment increased the life span over controls by 146% when initiated one day after tumor implantation.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well microplate

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.

Proposed Mechanism of Anticancer Action: Induction of Apoptosis

The anticancer activity of many quinone-containing compounds is linked to their ability to induce apoptosis, or programmed cell death. This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.

References

- 1. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Avarone: A Marine-Derived Sesquiterpenoid Quinone as a Potential Anticancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the marine natural product avarone, a sesquiterpenoid quinone isolated from the sponge Dysidea avara, and its potential as an anticancer agent. It consolidates key quantitative data, details established experimental protocols for its evaluation, and explores its potential mechanisms of action, including its interaction with critical cancer signaling pathways.

Quantitative Data on Anticancer Activity

The anticancer potential of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potent cytostatic and curative effects, particularly against leukemia models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |

| L5178Y | Mouse Lymphoma | 0.62 | Not Specified | [1] |

| U937 | Human Histiocytic Lymphoma | 95.8 | 24 hours | [2] |

| U937 | Human Histiocytic Lymphoma | 52.9 | 48 hours | [2] |

| U937 | Human Histiocytic Lymphoma | 33.5 | 72 hours | [2] |

| HeLa | Human Cervical Cancer | >8.06 (13-14 fold less active than on L5178Y) | Not Specified | [1] |

| Human Melanoma | Melanoma | >24.8 (40-43 fold less active than on L5178Y) | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in L5178Y Leukemia Mouse Model

| Parameter | Value | Treatment Protocol | Citation |

| Curative Rate | ~70% | 10 mg/kg, i.p. daily for 5 days | [1] |

| Increase in Life Span (Treatment started Day 1) | 146% | 10 mg/kg, i.p. daily for 5 days | [1][2] |

| Increase in Life Span (Treatment started Day 8) | 87% | 10 mg/kg, i.p. daily for 5 days | [1][2] |

| Therapeutic Index | 11.7 | Not Specified | [1] |

Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's anticancer activity is still under investigation, its potent induction of cytotoxicity suggests interference with key signaling pathways that regulate cell survival, proliferation, and apoptosis. The observed biological effects point towards potential modulation of pathways commonly dysregulated in cancer, such as the PI3K/Akt pathway.

The PI3K/Akt Signaling Pathway: A Potential Target

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][5] Activated Akt phosphorylates numerous downstream substrates that suppress apoptosis and promote cell cycle progression.[3] Given this compound's potent pro-apoptotic and cytostatic effects, it is plausible that it exerts its function by inhibiting key nodes within this pathway, leading to the de-repression of apoptotic machinery and cell cycle arrest. Further research, such as western blot analysis of key pathway proteins (e.g., phosphorylated Akt, mTOR, and downstream effectors), is required to confirm this hypothesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., L5178Y, U937)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use trypsin and collect any floating cells from the media.

-

Washing: Wash cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and untreated cells

-

PBS

-

Ice-cold 70% Ethanol

-

PI/RNase A Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

-

Washing: Wash cells with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.

-

Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the DNA content peaks. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins within a signaling pathway (e.g., total and phosphorylated Akt).

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).

Conclusion

This compound, a marine-derived quinone, demonstrates significant potential as an anticancer agent, exhibiting potent cytotoxic and antileukemic activity in both in vitro and in vivo models.[1] Its favorable therapeutic index suggests a degree of selectivity for cancer cells. While its precise molecular targets are yet to be fully elucidated, its ability to induce cell death warrants further investigation into its effects on critical cancer survival pathways, such as the PI3K/Akt cascade. The detailed protocols provided herein offer a robust framework for researchers to further explore the anticancer mechanisms of this compound and evaluate its therapeutic potential for future drug development initiatives.

References

- 1. Modulation of both activator protein-1 and nuclear factor-kappa B signal transduction of human T cells by amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Avarone: An In-depth Technical Guide on its Antiviral Properties Against HIV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarone, a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the existing research on the antiviral properties of this compound, with a specific focus on its activity against the Human Immunodeficiency Virus (HIV). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and related cellular pathways.

Core Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase

The primary anti-HIV mechanism of this compound identified to date is the inhibition of HIV-1 Reverse Transcriptase (RT), a critical enzyme for the viral replication cycle.

Mechanism of RT Inhibition

Studies have shown that this compound and its derivatives act as non-competitive inhibitors of the RNA-dependent DNA polymerase activity of HIV-1 RT.[1] This inhibition is observed with respect to both the template-primer and the deoxynucleotide triphosphate (dNTP) substrates.[1] This suggests that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. The hydroxyl group at the ortho position to the carbonyl group on the quinone ring is believed to be crucial for this inhibitory activity.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's anti-HIV activity and cytotoxicity. It is important to note that specific IC50 and EC50 values for this compound are not consistently reported in the literature, and some of the following data are derived from related experimental observations.

| Parameter | Value | Cell Line | Assay Type | Comments | Reference |

| EC50 (Estimated) | ~0.3 µM | H9 | Cytoprotection Assay | Concentration showing significant cytoprotective effect on HTLV-IIIB-infected cells. | [2] |

| CC50 (Proxy) | ~0.62 µM | L5178Y | Cytostatic Activity Assay | 50% inhibitory concentration for cell growth in a mouse lymphoma cell line. | [3] |

Table 1: Anti-HIV Activity and Cytotoxicity of this compound

| Enzyme Target | Inhibition | Mechanism | IC50 | Comments | Reference |

| HIV-1 Reverse Transcriptase | Yes | Non-competitive | Not Reported | Inhibition of RNA-dependent DNA polymerase activity. | [1] |

| HIV-1 Protease | Not Reported | - | - | No direct studies on this compound have been found. | |

| HIV-1 Integrase | Not Reported | - | - | No direct studies on this compound have been found. |

Table 2: this compound's Activity Against Key HIV-1 Enzymes

Potential Effects on Other HIV-1 Enzymes

While the primary target of this compound is HIV-1 RT, the potential for interaction with other viral enzymes should be considered, particularly given its chemical structure.

-

HIV-1 Protease: The HIV-1 protease is an aspartyl protease essential for viral maturation.[4] While there is no direct evidence of this compound inhibiting HIV-1 protease, other natural product quinones have demonstrated inhibitory activity against this enzyme. Further investigation is warranted to determine if this compound shares this capability.

-

HIV-1 Integrase: HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome.[5] Some terpenoid and quinone derivatives have been reported to inhibit HIV-1 integrase.[6] The potential for this compound to act as an integrase inhibitor remains an open area of research.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Competitive)

This protocol outlines a general method for determining the non-competitive inhibition of HIV-1 RT.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]-dTTP)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 8.3, containing MgCl₂, DTT, and KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, a fixed concentration of poly(rA)-oligo(dT), and varying concentrations of dNTPs.

-

In parallel, prepare another set of reaction mixtures with a fixed concentration of dNTPs and varying concentrations of the template-primer.

-

To each set of reactions, add varying concentrations of this compound. A control with no inhibitor is also included.

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA onto glass fiber filters and wash thoroughly with TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the reaction velocity (incorporation of [³H]-dTTP) against the substrate concentration (dNTPs or template-primer) for each inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

-

HIV-1 p24 Antigen ELISA

This protocol describes a typical p24 antigen capture ELISA to quantify viral replication.

-

Reagents and Materials:

-

96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.

-

Cell culture supernatants from HIV-1 infected cells treated with this compound.

-

Recombinant HIV-1 p24 antigen standard.

-

Biotinylated polyclonal antibody to HIV-1 p24.

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer (e.g., PBS with Tween-20).

-

-

Procedure:

-

Add p24 standards and cell culture supernatants (appropriately diluted) to the antibody-coated wells.

-

Incubate for 1-2 hours at 37°C.

-

Wash the wells multiple times with wash buffer.

-

Add the biotinylated anti-p24 antibody and incubate for 1 hour at 37°C.

-

Wash the wells.

-

Add the streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the p24 standards against their known concentrations.

-

Determine the concentration of p24 in the cell culture supernatants by interpolating their absorbance values on the standard curve.

-

Calculate the EC50 of this compound, which is the concentration that inhibits p24 production by 50%.

-

MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

-

Reagents and Materials:

-

MT-4 or other susceptible cell lines.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Plot the percentage of cell viability against the this compound concentration.

-

Determine the CC50, which is the concentration of this compound that reduces cell viability by 50%.

-

Signaling Pathways and Logical Relationships

While direct studies on this compound's impact on cellular signaling in the context of HIV are lacking, its quinone structure suggests potential interactions with pathways known to be modulated by HIV-1 for its replication and pathogenesis. These include the NF-κB, MAPK, and PI3K/Akt pathways.[7][8][9]

Caption: this compound's primary anti-HIV mechanism.

Caption: Potential modulation of HIV-related signaling pathways by this compound.

Caption: Experimental workflow for evaluating this compound's anti-HIV potential.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-HIV activity, primarily through the non-competitive inhibition of HIV-1 reverse transcriptase. Its cytoprotective effects observed in infected cell cultures are promising. However, to fully understand its potential as a therapeutic agent, further research is critically needed.

Future studies should focus on:

-

Determining the precise IC50 of this compound against HIV-1 RT.

-

Establishing a definitive EC50 for HIV-1 replication in various T-cell lines (e.g., MT-4, CEM).

-

Evaluating the cytotoxicity (CC50) of this compound in these same cell lines to calculate a more accurate selectivity index.

-

Investigating the activity of this compound against HIV-1 protease and integrase.

-

Elucidating the direct effects of this compound on key cellular signaling pathways (NF-κB, MAPK, PI3K/Akt) in the context of HIV-1 infection.

-

Exploring the anti-HIV activity of this compound against a broader range of HIV-1 strains, including drug-resistant variants.

A more complete understanding of this compound's antiviral profile will be instrumental in guiding future drug development efforts based on this natural product scaffold.

References

- 1. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative HIV-1 Specific Antibodies as Predictors of Peripheral Blood Cell-Associated HIV-1 DNA Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activation of Non-canonical NF-κB Signaling Activates Latent HIV-1 Reservoirs In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel HIV-1 integrase inhibitors derived from quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the activity of recombinant HIV-1 integrase by derivatives of higher terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Frontiers | CounterAKTing HIV: Toward a “Block and Clear” Strategy? [frontiersin.org]

Avarone: A Technical Guide to its Antibacterial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarone, a sesquiterpenoid quinone, has demonstrated notable antibacterial and antifungal activities. This document provides a comprehensive overview of its antimicrobial spectrum, potency, and putative mechanisms of action. Quantitative data from published studies are summarized, and detailed experimental protocols for assessing antimicrobial efficacy are provided as a reference for researchers. Furthermore, potential signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its bioactivity and to guide future research and development efforts.

Antimicrobial Spectrum and Potency of this compound

This compound exhibits selective activity against a range of microorganisms. Its efficacy is particularly pronounced against Gram-positive bacteria and certain fungal species. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several organisms.

Antibacterial Activity

This compound is effective against various Gram-positive bacteria. Notably, it shows high potency against Streptococcus pneumoniae and Erysipelothrix rhusiopathiae.[1] However, it has been reported to be inactive against Gram-negative bacteria.[1] The antibacterial efficacy of this compound is also influenced by environmental factors; its activity is enhanced in acidic conditions (pH 6.0) compared to a neutral pH (7.0).[1] Conversely, the presence of serum has been shown to negate its antibacterial effects.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria

| Bacterial Species | Type | MIC (mg/L) | Reference |

| Streptococcus pneumoniae | Gram-positive | 0.781 | [1] |

| Erysipelothrix rhusiopathiae | Gram-positive | 0.781 | [1] |

Antifungal Activity

This compound has also demonstrated activity against specific fungal species, particularly dermatophytes and some molds.[1] It is important to note that this compound has been reported to be inactive against Candida species.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi

| Fungal Species | Type | MIC (mg/L) | Reference |

| Trichophyton spp. | Dermatophyte | 15.6 - 62.5 | [1] |

| Microsporum canis | Dermatophyte | 15.6 - 62.5 | [1] |

| Aspergillus niger | Mold | Not specified | [1] |

Putative Mechanisms of Action

While specific mechanistic studies on this compound are limited, the known activities of sesquiterpenoid quinones provide a basis for its potential modes of action against bacteria and fungi.

Antibacterial Mechanism

The antibacterial action of quinone-containing compounds is often multifactorial. The proposed mechanisms for this compound's activity against Gram-positive bacteria may involve:

-

Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS. These highly reactive molecules can cause oxidative damage to essential cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

-

Disruption of Cell Membrane and Electron Transport: this compound may interfere with the bacterial cell membrane, disrupting its integrity and dissipating the proton motive force. This would inhibit essential processes such as ATP synthesis and transport of nutrients.

-

Inhibition of DNA and Protein Synthesis: Some quinones are known to intercalate with DNA or inhibit enzymes crucial for DNA replication and protein synthesis, such as DNA gyrase and topoisomerase IV.

Figure 1: Putative antibacterial mechanisms of this compound.

Antifungal Mechanism

The antifungal activity of many natural compounds, including sesquiterpenoids, often targets the fungal cell membrane. A key component of the fungal cell membrane is ergosterol, which is absent in mammalian cells, making it an attractive target for antifungal drugs. The potential mechanism for this compound's antifungal activity may involve:

-

Inhibition of Ergosterol Biosynthesis: this compound may inhibit one or more enzymes in the ergosterol biosynthesis pathway. This would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane, resulting in increased membrane permeability and, ultimately, cell death.

Figure 2: Proposed antifungal mechanism of this compound via ergosterol biosynthesis inhibition.

Experimental Protocols

The following are detailed, standardized protocols for assessing the antibacterial and antifungal activities of compounds like this compound. These are provided as a guide for researchers to design and execute their own investigations.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the microbial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) in each plate.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Figure 3: Workflow for MIC determination by broth microdilution.

Antibiofilm Activity Assay

The crystal violet assay is a common method to quantify biofilm formation and to assess the ability of a compound to inhibit biofilm formation or eradicate established biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal isolates

-

Appropriate growth medium

-

This compound stock solution

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%)

-

Plate reader

Procedure for Biofilm Inhibition:

-

Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Wash the wells again with PBS to remove excess stain.

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound on mammalian cell lines.

Materials:

-

96-well flat-bottom microtiter plates

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Plate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Remove the medium and add fresh medium containing serial dilutions of this compound.

-

Incubate the plate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a plate reader.

-

Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.

Conclusion and Future Directions

This compound has demonstrated promising antibacterial and antifungal properties, particularly against Gram-positive bacteria and certain fungi. The data suggests that its mechanism of action is likely multifaceted, involving the disruption of key cellular processes. However, further research is required to fully elucidate its specific molecular targets and to explore its potential for therapeutic applications. Future studies should focus on:

-

Expanding the antimicrobial screening to a broader range of clinically relevant pathogens.

-

Conducting detailed mechanistic studies to identify the precise molecular targets of this compound in both bacteria and fungi.

-

Investigating the antibiofilm activity of this compound against a variety of biofilm-forming microorganisms.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of infection.

-

Exploring synergistic interactions between this compound and existing antimicrobial agents.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound as a potential new antimicrobial agent. The provided protocols and conceptual frameworks are intended to facilitate standardized and robust investigations into its promising bioactivities.

References

Avarone's Role as an Antioxidant and Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarone, a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of this compound's role as an antioxidant and radical scavenger, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. This compound exists in a redox couple with its hydroquinone form, avarol, and their antioxidant activities are often discussed in tandem due to their interconversion. This guide will address both compounds to provide a comprehensive understanding of their collective and individual contributions to combating oxidative stress.

Core Mechanisms of Antioxidant Action

This compound and its reduced form, avarol, exert their antioxidant effects through several mechanisms, primarily centered around their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals. The quinone structure of this compound and the hydroquinone structure of avarol are central to this redox activity.

Radical Scavenging: Avarol, with its two hydroxyl groups, is a potent radical scavenger, readily donating hydrogen atoms to stabilize free radicals[1]. While this compound, as a quinone, is the oxidized form, it can participate in redox cycling. It can be reduced back to avarol by cellular reducing agents, thereby contributing to the overall antioxidant capacity[1].

Inhibition of Lipid Peroxidation: Both avarol and this compound have been shown to inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress. Avarol is reported to be a more powerful inhibitor in this regard[1]. However, this compound appears to play a role primarily in interfering with the initiation phase of lipid peroxidation[1].

Modulation of Cellular Antioxidant Defenses: While direct evidence for this compound's influence on specific antioxidant signaling pathways like the Nrf2-Keap1 pathway is limited, other marine-derived sesquiterpenoids have been shown to modulate this critical pathway[2]. The Nrf2 pathway is a master regulator of the expression of numerous antioxidant and detoxification enzymes. The potential for this compound to influence this pathway warrants further investigation.

Quantitative Antioxidant and Radical Scavenging Data

The following tables summarize the available quantitative data on the antioxidant and radical scavenging activities of this compound and its counterpart, avarol. It is important to note that the available data for this compound is less extensive than for avarol.

| Compound | Assay | IC50 Value | Organism/System | Reference |

| Avarol | DPPH Radical Scavenging | 18 µM | Chemical Assay | [3][4] |

| This compound | Superoxide Generation Inhibition | < 1 µM | Rat Peritoneal Leukocytes | [5] |

| Dysidea avara Extract | DPPH Radical Scavenging | 92.8 µg/mL | Chemical Assay | [6] |

Note: The DPPH IC50 value for avarol is cited from a review, and the primary source with detailed experimental conditions was not identified in the literature search. The superoxide generation inhibition IC50 for this compound is reported as "below the microM range" without a precise value.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent for lipophilic compounds)

-

Test compound (this compound/avarol)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Sample preparation: Dissolve the test compound (this compound) and positive control in methanol to prepare a series of concentrations.

-

Assay:

-

Add a defined volume of the DPPH working solution to each well of the 96-well plate.

-

Add an equal volume of the test compound solution (or standard/blank) to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

Lipid source (e.g., rat liver microsomes, liposomes)

-

Inducer of lipid peroxidation (e.g., NADPH, ascorbate, FeSO₄)

-

Test compound (this compound/avarol)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butanol

-

Spectrophotometer

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing the lipid source, the inducer of lipid peroxidation, and the test compound at various concentrations in a suitable buffer.

-

Incubate the mixture at 37°C for a specific time (e.g., 15-60 minutes).

-

-

Termination of reaction: Stop the reaction by adding TCA solution to precipitate proteins.

-

Color development:

-

Add TBA solution to the mixture and heat at 95-100°C for a defined period (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice.

-

-

Extraction: Extract the colored complex with butanol.

-

Measurement: Measure the absorbance of the butanol layer at approximately 532 nm.

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with that of the control (without the test compound). The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Conclusion and Future Directions

This compound, in conjunction with its reduced form avarol, demonstrates notable antioxidant and radical scavenging properties. The available data, though not exhaustive, indicate its potential to mitigate oxidative stress through direct radical scavenging and inhibition of lipid peroxidation. The primary mechanism of action for the avarol/avarone couple lies in their redox chemistry, with avarol acting as a potent hydrogen donor and this compound participating in redox cycling and inhibiting the initiation of lipid peroxidation.

Significant gaps in the literature remain, particularly concerning comprehensive quantitative data for this compound across a range of standard antioxidant assays (ABTS, ORAC, FRAP) and its direct effects on key antioxidant signaling pathways such as the Nrf2-Keap1 system. Future research should focus on:

-

Comprehensive Antioxidant Profiling: Systematically evaluating the antioxidant capacity of pure this compound using a battery of standardized in vitro assays.

-

Mechanistic Studies: Investigating the potential of this compound to modulate the Nrf2-Keap1 pathway and other cellular antioxidant defense mechanisms.

-

In Vivo Studies: Assessing the bioavailability and efficacy of this compound in mitigating oxidative stress in relevant animal models of disease.

A deeper understanding of this compound's antioxidant and radical scavenging capabilities will be crucial for unlocking its full therapeutic potential in the development of novel drugs for oxidative stress-related diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Marine Peroxy Sesquiterpenoids Induce Apoptosis by Modulation of Nrf2-ARE Signaling in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. scispace.com [scispace.com]

- 5. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vliz.be [vliz.be]

Early-Stage Research on Avarone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarone and its parent compound, avarol, are marine-derived sesquiterpenoid hydroquinones that have garnered significant interest in the scientific community due to their broad spectrum of biological activities. Isolated from the marine sponge Dysidea avara, these compounds and their synthetic derivatives have demonstrated potent anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the early-stage research on this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The marine environment is a rich source of unique and biologically active natural products. Among these, this compound, a sesquiterpenoid quinone, and its hydroquinone precursor, avarol, have emerged as promising scaffolds for drug discovery. Early investigations revealed their potent cytostatic activities, particularly against leukemia cells.[1] Subsequent research has expanded the known bioactivities to include anti-inflammatory, anti-HIV, antibacterial, and enzyme-inhibitory effects. The core structure of this compound, featuring a drimane-type sesquiterpenoid skeleton fused to a quinone ring, provides a versatile platform for synthetic modifications aimed at enhancing potency and selectivity. This guide summarizes the key findings in the early-stage research of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves nucleophilic addition to the quinone ring of the this compound scaffold. This allows for the introduction of a wide variety of functional groups, leading to diverse pharmacological profiles.

Common synthetic strategies include:

-

Nucleophilic addition of thiols or thiophenol: This reaction yields alkyl(aryl)thio derivatives of this compound. The reaction conditions are typically mild, involving equimolar amounts of reactants in a weakly alkaline medium under a nitrogen atmosphere.[2]

-

Addition of amino acids: A series of this compound derivatives with amino acid moieties have been synthesized through nucleophilic addition. These modifications have been shown to influence the cytotoxic and antimicrobial properties of the parent compound.

-

Synthesis of 3' and 4'-substituted derivatives: Alkylamino and other substituents have been introduced at the 3' and 4' positions of the this compound structure, leading to compounds with potent cytostatic and antiviral activities.

Biological Activities and Quantitative Data

This compound and its derivatives have been evaluated for a range of biological activities. The following tables summarize the available quantitative data, primarily as IC50 values (the concentration required to inhibit a biological process by 50%).

Cytotoxic and Anticancer Activity

This compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis.[3]

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | L5178Y (Mouse lymphoma) | Cytostatic | 0.62 | [1] |

| Avarol | L5178Y (Mouse lymphoma) | Cytostatic | 0.93 | [1] |

| 4'-(methylamino)this compound | Fem-X (Melanoma) | Cytotoxic | 2.4 | [2] |

| Avarol | HeLa (Cervical cancer) | Cytotoxic | 10.22 µg/mL | [4] |

| Avarol | LS174 (Colon adenocarcinoma) | Cytotoxic | - | [4] |

| Avarol | A549 (Lung carcinoma) | Cytotoxic | - | [4] |

Note: Some IC50 values were reported in µg/mL and are presented as such.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and avarol are attributed to their ability to inhibit the release of inflammatory mediators like eicosanoids and reduce superoxide generation in leukocytes.[5]

| Compound | Assay | Effect | ED50/IC50 | Reference |

| This compound | Carrageenan-induced paw edema (p.o.) | Anti-inflammatory | 4.6 mg/kg | [5] |

| Avarol | Carrageenan-induced paw edema (p.o.) | Anti-inflammatory | 9.2 mg/kg | [5] |

| This compound | TPA-induced ear edema | Anti-inflammatory | 397 µ g/ear | [5] |

| Avarol | TPA-induced ear edema | Anti-inflammatory | 97 µ g/ear | [5] |

| Avarol | Leukotriene B4 release inhibition | Anti-inflammatory | 0.6 µM | [5] |

| Avarol | Thromboxane B2 release inhibition | Anti-inflammatory | 1.4 µM | [5] |

Enzyme Inhibitory Activity

This compound and its derivatives have been shown to inhibit various enzymes, including acetylcholinesterase and cytochrome P450 isoforms.

| Compound | Enzyme | Activity | IC50 (µM) | Reference |

| Avarol | Human recombinant synovial phospholipase A2 | Inhibition | 158 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, A549, Fem-X)

-

Complete culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Preliminary Toxicity Screening: Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

Materials:

-

Brine shrimp (Artemia salina) eggs

-

Sea salt

-

Hatching tank

-

24-well plates or small vials

-

This compound derivatives

-

Micropipettes

-

Light source

Procedure:

-

Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).

-

Hatch the brine shrimp eggs in the hatching tank with aeration and a light source for 24-48 hours.

-

Once hatched, collect the nauplii (larvae).

-

Prepare a series of concentrations of the this compound derivatives in seawater.

-